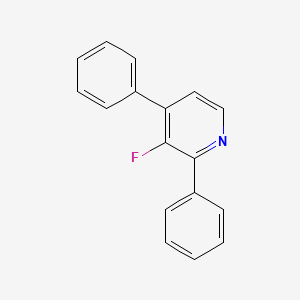

3-Fluoro-2,4-diphenylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H12FN |

|---|---|

Molecular Weight |

249.28 g/mol |

IUPAC Name |

3-fluoro-2,4-diphenylpyridine |

InChI |

InChI=1S/C17H12FN/c18-16-15(13-7-3-1-4-8-13)11-12-19-17(16)14-9-5-2-6-10-14/h1-12H |

InChI Key |

WJCQFPZQLFWLPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NC=C2)C3=CC=CC=C3)F |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Fluoro 2,4 Diphenylpyridine

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of a synthesized compound. For fluorinated pyridine (B92270) derivatives, HRMS is typically performed using a soft ionization technique like Electrospray Ionization (ESI) coupled with a time-of-flight (TOF) mass analyzer.

In the analysis of related structures, such as 3-Fluoro-2,6-diphenylpyridine, HRMS (ESI) was used to confirm the elemental composition. The calculated mass for the protonated molecule [M+H]⁺ (C₁₇H₁₃FN) was determined to be 250.1027, with the experimental measurement finding a mass of 250.1021. This close correlation between the calculated and found values provides strong evidence for the compound's structure and elemental formula. While specific HRMS data for 3-Fluoro-2,4-diphenylpyridine is not detailed in the available literature, the same methodology would be applied for its structural confirmation.

Table 1: Illustrative HRMS Data for a Diphenylfluoropyridine Analog

| Compound Name | Molecular Formula | Ion | Calculated m/z | Found m/z |

|---|

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules and preventing their fragmentation during analysis. This method allows for the accurate determination of molecular weight. In the context of substituted pyridines, ESI-MS is often conducted in the positive-ion mode, which typically involves setting a high interface capillary voltage (e.g., -4500 V) to facilitate the formation of protonated molecules, [M+H]⁺.

For the analysis of fluorinated diphenylpyridine compounds, ESI-MS serves to identify the molecular ion peak, confirming the molecular weight of the target substance. The technique's gentle nature ensures that the parent molecule remains intact, providing a clear and interpretable spectrum. While specific ESI-MS spectra for this compound are not provided in the searched literature, the analysis would be expected to show a prominent peak corresponding to its protonated form.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Crystal Structure Analysis and Unit Cell Parameters

The foundation of a crystal structure analysis is the determination of the unit cell, which is the smallest repeating unit of a crystal lattice. Its dimensions are defined by three lengths (a, b, c) and three angles (α, β, γ). These parameters, along with the crystal system and space group, precisely describe the symmetry and packing of molecules in the solid state.

While a specific crystallographic study for this compound has not been reported in the available literature, analysis of other complex heterocyclic molecules demonstrates the type of data obtained. For instance, related structures have been found to crystallize in systems such as triclinic (P-1 space group) or monoclinic (P2₁ space group). The unit cell parameters for such compounds are determined with high precision.

Table 2: Example Unit Cell Parameters for Crystalline Heterocyclic Compounds

| Parameter | Example Value 1 (Triclinic) | Example Value 2 (Monoclinic) |

|---|---|---|

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁ |

| a (Å) | 5.9308 | 6.2351 |

| b (Å) | 10.9695 | 26.0156 |

| c (Å) | 14.7966 | 12.4864 |

| **α (°) ** | 100.5010 | 90 |

| **β (°) ** | 98.6180 | 93.243 |

| **γ (°) ** | 103.8180 | 90 |

Intermolecular Interactions: Hydrogen Bonding, π−π Stacking, C−H−π Interactions

In the absence of strong hydrogen bond donors and acceptors in this compound, the crystal structure would likely be dominated by weaker interactions. C−H−π interactions, where a C-H bond interacts with the electron cloud of an aromatic ring, are common in phenyl-substituted heterocycles and play a significant role in their structural organization. Furthermore, π−π stacking interactions between the aromatic rings of the phenyl and pyridine moieties would be expected to contribute significantly to the stability of the crystal lattice. The specific arrangement, including inter-planar distances and angles, would be revealed through a detailed crystallographic analysis.

Theoretical and Computational Investigations of 3 Fluoro 2,4 Diphenylpyridine

Quantum Chemical Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is used to investigate the electronic properties of molecules by calculating the electron density rather than the full many-electron wavefunction. For a molecule like 3-Fluoro-2,4-diphenylpyridine, DFT calculations can elucidate its electronic structure, reactivity, and spectroscopic properties.

While specific DFT studies exclusively on this compound are not prevalent in publicly accessible literature, extensive research on analogous diphenylpyridine derivatives demonstrates the utility of this method. niscpr.res.indntb.gov.ua For instance, DFT calculations at the wB97XD/Def2TZVPP level have been performed on 3,5-dimethyl-2,6-diphenylpyridine to determine its global reactivity descriptors. niscpr.res.in These are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A DFT analysis of this compound would similarly yield these frontier molecular orbitals. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter indicating the molecule's chemical stability and reactivity. A larger HOMO-LUMO gap implies higher stability and lower chemical reactivity. niscpr.res.in The introduction of the fluorine atom, an electron-withdrawing group, is expected to influence these orbital energies significantly compared to the unsubstituted 2,4-diphenylpyridine (B1293730).

Table 1: Representative Electronic Properties from DFT Calculations This table illustrates the typical electronic properties that would be calculated for this compound using DFT, based on findings for similar molecules. niscpr.res.in

| Property | Description | Expected Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ionization potential and electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron affinity and electron-accepting capability. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Correlates with chemical stability and electronic excitation energy. |

| Dipole Moment (µ) | Measure of the net molecular polarity. | Influenced by the electronegative fluorine atom, affecting solubility and intermolecular interactions. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Calculated from the HOMO-LUMO gap; a larger gap indicates greater hardness. |

The Restricted Hartree-Fock (RHF) method is a foundational ab initio quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant. It is termed "restricted" because it assumes that electrons of opposite spins occupy the same spatial orbital, which is appropriate for closed-shell molecules like this compound.

RHF calculations are often used to obtain an initial approximation of the molecular geometry and electronic wavefunction. While generally less accurate than DFT for capturing electron correlation effects, the RHF method provides a valuable baseline. For example, studies on phenylpyridine isomers have utilized RHF methods to determine their most stable geometries before proceeding with more advanced calculations.

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy. acs.org For this compound, a key aspect of its structure is the relative orientation of the two phenyl rings with respect to the central fluorinated pyridine (B92270) ring.

The conformation is largely defined by the dihedral angles between the planes of these rings. Steric hindrance between hydrogen atoms on the adjacent rings forces them to twist out of a planar arrangement. The introduction of the fluorine atom at the 3-position of the pyridine ring would introduce additional steric and electronic effects, influencing the preferred dihedral angles.

Computational studies on similar bi-aryl systems show that the equilibrium geometry represents a balance between conjugative effects, which favor planarity, and steric repulsion, which favors a twisted conformation. A full geometry optimization using methods like DFT would provide precise values for all bond lengths, bond angles, and dihedral angles.

Table 2: Key Geometrical Parameters for Optimization This table outlines the critical parameters that would be determined in a molecular geometry optimization of this compound.

| Parameter | Atoms Involved | Significance |

| Bond Length | C3-F | Characterizes the carbon-fluorine bond. |

| Bond Length | C2-C(phenyl) | Length of the bond connecting the pyridine and the C2-phenyl ring. |

| Bond Length | C4-C(phenyl) | Length of the bond connecting the pyridine and the C4-phenyl ring. |

| Dihedral Angle | N1-C2-C(phenyl)-C(phenyl) | Defines the twist of the phenyl group at the 2-position. |

| Dihedral Angle | C3-C4-C(phenyl)-C(phenyl) | Defines the twist of the phenyl group at the 4-position. |

Conformational analysis would further explore the energy landscape associated with the rotation around the C-C single bonds linking the rings, identifying the global energy minimum and any local minima or rotational barriers. acs.org

Analysis of Bonding Characteristics

To gain deeper insight beyond molecular geometry, specific computational techniques are employed to analyze the nature of the chemical bonds themselves.

Natural Bonding Orbital (NBO) analysis is a technique that translates the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds, lone pairs, and core orbitals, which aligns with the familiar Lewis structure concept. niscpr.res.in

For this compound, NBO analysis would provide a detailed description of the bonding. It quantifies the polarity of the C-F bond, the hybridization of the atoms, and the delocalization of electron density. A key feature of NBO analysis is its examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions is calculated via second-order perturbation theory and indicates the strength of electron delocalization (hyperconjugation). niscpr.res.in In this molecule, significant interactions would be expected between the lone pairs of the nitrogen and fluorine atoms and the antibonding orbitals (π*) of the aromatic rings.

Table 3: Illustrative Donor-Acceptor Interactions from NBO Analysis This table presents hypothetical NBO analysis results for this compound, modeled after findings for similar systems. niscpr.res.in

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N1 | π* (C2-C3) | ~5-10 | Lone pair delocalization into the pyridine ring. |

| LP (2) F | σ* (C3-C4) | ~1-3 | Hyperconjugation involving the fluorine lone pair. |

| π (C-phenyl) | π* (C-pyridine) | ~15-25 | π-conjugation between the phenyl and pyridine rings. |

| σ (C-H) | σ* (C-C) | ~2-5 | Intramolecular C-H...C stabilization. |

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ). AIM analysis identifies critical points in the electron density field, most notably the bond critical points (BCPs) that exist between two bonded atoms.

The properties of the electron density at these BCPs reveal the nature of the chemical bond. Key indicators include:

The electron density (ρ(r)) : Higher values indicate a stronger bond.

The Laplacian of the electron density (∇²ρ(r)) : A negative value indicates a shared-shell (covalent) interaction, where electron density is concentrated between the nuclei. A positive value indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions.

An AIM analysis of this compound would be used to precisely characterize the C-F bond, the C-N bonds within the pyridine ring, and the C-C bonds linking the rings, providing a quantitative measure of their covalent or ionic character.

Simulation of Spectroscopic Properties

Computational quantum chemistry enables the simulation of various spectroscopic properties, providing a theoretical basis for interpreting experimental data. Methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are instrumental in predicting the spectral behavior of complex organic molecules. researchgate.netmdpi.com These simulations can elucidate the relationship between molecular structure and spectral features, such as the influence of the fluorine substituent and phenyl rings on the pyridine core. wiley.com

The prediction of infrared (IR) and nuclear magnetic resonance (NMR) spectra is a cornerstone of computational molecular characterization. These simulations are crucial for confirming molecular structures and understanding electronic environments within the molecule.

Infrared (IR) Spectra: Theoretical IR spectra are typically calculated using DFT methods, often with the B3LYP functional, which can predict vibrational frequencies with reasonable accuracy. jocpr.com For this compound, these calculations would identify characteristic vibrational modes. Key predicted frequencies would include the C-F stretching vibration, aromatic C-H stretches, and various ring stretching and bending modes for the pyridine and phenyl groups. The C-F stretching frequency in fluoropyridine derivatives is known to appear in a distinct region of the spectrum, typically between 1150 cm⁻¹ and 1250 cm⁻¹. researchgate.net Comparing the calculated spectrum with experimental data helps to confirm the vibrational assignments.

Table 1: Predicted IR Vibrational Frequencies for this compound This table presents hypothetical data based on typical values for similar compounds.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100-3000 | Stretching vibrations of C-H bonds on the phenyl and pyridine rings. |

| C=N/C=C Ring Stretch | 1600-1450 | Stretching vibrations within the aromatic pyridine and phenyl rings. |

| C-F Stretch | 1250-1150 | Characteristic stretching vibration of the carbon-fluorine bond. researchgate.net |

| In-plane C-H Bend | 1300-1000 | Bending vibrations of C-H bonds within the plane of the rings. |

| Out-of-plane C-H Bend | 900-675 | Bending vibrations of C-H bonds out of the plane of the rings. |

Nuclear Magnetic Resonance (NMR) Spectra: The prediction of NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, is a standard approach for calculating ¹H, ¹³C, and ¹⁹F NMR spectra. thescipub.com These calculations provide theoretical chemical shifts that can be correlated with experimental values, aiding in the definitive assignment of each resonance. jocpr.comthescipub.com Discrepancies between calculated and experimental values can often be attributed to solvent effects and the specific level of theory used in the computation. jocpr.com For this compound, calculations would predict the chemical shifts for each unique hydrogen, carbon, and fluorine nucleus, reflecting their distinct electronic environments shaped by the neighboring phenyl and fluoro groups.

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound This table presents hypothetical data based on computational chemistry principles for similar structures.

| Nucleus Type | Predicted Chemical Shift (ppm) | Rationale |

| ¹H (Pyridine Ring) | 8.5 - 7.5 | Protons on the pyridine ring are typically deshielded due to the ring current and electronegativity of nitrogen. |

| ¹H (Phenyl Rings) | 7.8 - 7.2 | Protons on the phenyl rings show a range of shifts depending on their proximity to the pyridine core and the fluorine atom. |

| ¹³C (Pyridine Ring) | 160 - 120 | Carbon atoms in the pyridine ring, especially those bonded to nitrogen or fluorine, are significantly deshielded. |

| ¹³C (Phenyl Rings) | 140 - 125 | Aromatic carbons of the phenyl groups. The ipso-carbons attached to the pyridine ring would be distinct. |

| ¹⁹F | -125 to -130 | The fluorine chemical shift is highly sensitive to its electronic environment on the pyridine ring. acs.org |

Molecular Dynamics Simulations for Solution-Phase Conformations

While quantum chemical calculations often focus on single, optimized gas-phase structures, molecules in solution are dynamic and can adopt multiple conformations. nih.gov Molecular dynamics (MD) simulations are a computational technique used to study this dynamic behavior by simulating the movements of atoms over time. nih.gov

For this compound, a key structural question is the relative orientation of the two phenyl rings with respect to the central pyridine ring. These orientations are defined by dihedral angles, which are subject to rotational motion in solution. An MD simulation would be set up by placing the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent) and using a force field (such as AMBER or CHARMM) to define the forces between all atoms. nih.govpeerj.com The simulation then solves Newton's equations of motion to track the trajectory of each atom over a period of nanoseconds. nih.gov Analysis of these trajectories reveals the preferred conformations, the energy barriers to rotation between them, and how the solvent influences the molecule's structural dynamics.

Table 3: Typical Parameters for a Molecular Dynamics Simulation of this compound This table outlines a representative setup for an MD simulation.

| Parameter | Specification | Purpose |

| Force Field | CHARMM / AMBER | A set of parameters and equations used to describe the potential energy and forces of the system. peerj.com |

| Solvent Model | TIP3P Water | An explicit model for water molecules to simulate an aqueous environment. peerj.com |

| System Size | ~10,000 atoms | The solute molecule solvated in a periodic box of water. |

| Temperature | 298 K (25 °C) | Simulates room temperature conditions. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

| Simulation Time | 100 - 500 ns | The duration over which the molecular motions are simulated to ensure adequate sampling of conformational space. peerj.com |

| Data Analysis | Dihedral Angle Distribution | Analysis focuses on the torsional angles between the pyridine and phenyl rings to identify stable conformations. |

Thermochemical Property Estimation through Computational Methods

Thermochemical properties, such as the standard enthalpy of formation (ΔH°f), are fundamental for understanding the stability and reactivity of a compound. These values can be estimated with high accuracy using advanced computational methods.

High-level composite quantum chemical methods, such as the Gaussian-n (e.g., G3) theories, are designed to provide reliable thermochemical data. researchgate.net For instance, the G3(MP2)//B3LYP method involves optimizing the molecular geometry at the B3LYP level of theory, followed by a series of single-point energy calculations at higher levels of theory to approximate a highly accurate total electronic energy. researchgate.net The enthalpy of formation is then derived from this energy, often by using atomization or isodesmic reaction schemes where the target molecule is broken down into simpler species with well-known experimental enthalpies. mdpi.com Studies on related molecules like the phenylpyridine isomers have shown that such computational estimates are in excellent agreement with experimental values derived from combustion calorimetry. researchgate.net A similar computational strategy would be applied to this compound to predict its thermodynamic stability.

Table 4: Computationally Estimated Thermochemical Properties for this compound This table presents hypothetical data based on established computational thermochemistry methods.

| Property | Computational Method | Estimated Value | Unit |

| Optimized Electronic Energy | G3(MP2)//B3LYP | [Calculated Value] | Hartrees |

| Standard Enthalpy of Formation (Gas, 298.15 K) | G3(MP2)//B3LYP | [Calculated Value] | kJ·mol⁻¹ |

| Gibbs Free Energy of Formation (Gas, 298.15 K) | G3(MP2)//B3LYP | [Calculated Value] | kJ·mol⁻¹ |

Reactivity and Reaction Mechanisms of 3 Fluoro 2,4 Diphenylpyridine

Nucleophilic Substitution Reactions at the Fluorine Atom, considering Positional Effects

The substitution of a fluorine atom on a pyridine (B92270) ring via nucleophilic aromatic substitution (SNAr) is highly dependent on its position relative to the ring nitrogen. In the case of 3-Fluoro-2,4-diphenylpyridine, the fluorine is at the 3-position (meta to the nitrogen).

Research into the reactivity of fluorinated pyridines indicates that derivatives substituted at the 2- and 4-positions are significantly more susceptible to nucleophilic substitution of the fluorine atom compared to their 3-fluoro counterparts. acs.orgacs.org This is because the activating effect of the electron-withdrawing nitrogen atom is most pronounced at the ortho (2, 6) and para (4) positions, where it can effectively stabilize the negative charge of the Meisenheimer complex intermediate through resonance. For a 3-substituted pyridine, this resonance stabilization involving the nitrogen atom is not possible, rendering the fluorine atom at this position considerably less reactive towards nucleophiles.

While direct experimental data on nucleophilic substitution of the fluorine on this compound is scarce, the established principles of SNAr on pyridine rings allow for a comparative analysis. The reaction of methyl 3-nitropyridine-4-carboxylate with cesium fluoride (B91410) to yield methyl 3-fluoropyridine-4-carboxylate demonstrates that the 3-position can participate in nucleophilic substitution, although this example involves the displacement of a highly activated nitro group rather than the displacement of a fluoride. mdpi.com Conversely, syntheses of 3-fluoropyridines often rely on methods other than nucleophilic substitution at the 3-position, such as Balz-Schiemann reactions or electrophilic fluorination, underscoring the challenge of direct substitution at this site. acs.org

| Position of Fluorine | Relative Reactivity toward Nucleophiles | Reason for Reactivity |

|---|---|---|

| 2- or 4-Position | High | The nitrogen atom provides strong resonance stabilization for the negatively charged intermediate (Meisenheimer complex). |

| 3-Position | Low | The nitrogen atom cannot provide direct resonance stabilization for the intermediate at the 3-position, resulting in lower reactivity. acs.orgacs.org |

Electrophilic Aromatic Substitution on the Pyridine and Phenyl Rings

Electrophilic aromatic substitution (EAS) on the this compound scaffold can theoretically occur on either the pyridine ring or the two phenyl rings. However, the pyridine ring is inherently electron-deficient and is generally deactivated towards electrophilic attack compared to benzene. This deactivation is exacerbated by the presence of the electron-withdrawing fluorine atom. Furthermore, under the acidic conditions typical for many EAS reactions, the pyridine nitrogen becomes protonated, which further deactivates the entire ring system to a very high degree.

Given these deactivating factors, electrophilic substitution is much more likely to occur on one of the pendant phenyl rings. The directing effects within the molecule would be as follows:

Pyridine Ring: If forced, substitution would be directed by the existing substituents. The fluorine atom is a weak deactivator but is ortho, para-directing. The phenyl groups are deactivating via induction. The most likely positions for any potential, albeit difficult, substitution would be C5 or C6.

Phenyl Rings: The phenyl ring at the 4-position and the phenyl ring at the 2-position are activated by the rest of the molecule for electrophilic attack. Substitution will occur at their respective ortho and para positions, with steric hindrance from the large pyridine scaffold playing a significant role in determining the final regiochemical outcome.

No specific experimental studies detailing the electrophilic aromatic substitution on this compound were identified in the searched literature. The predictions are based on established principles of aromatic chemistry.

Regioselectivity and Stereoselectivity in Chemical Transformations Involving the Compound

Regioselectivity in reactions involving this compound is dictated by the distinct electronic and steric environment at each position of the pyridine and phenyl rings.

Nucleophilic Attack: As discussed in section 5.1, a nucleophilic attack is strongly disfavored at the C3-fluorine position. If a sufficiently strong nucleophile were to attack the ring itself, it would preferentially target the C2 and C6 positions, which are ortho to the ring nitrogen and thus more electrophilic. The bulky phenyl group at C2 would likely direct attack towards the C6 position.

Electrophilic Attack: As outlined in section 5.2, electrophilic attack is highly regioselective for the pendant phenyl rings over the deactivated pyridine core. Within the phenyl rings, standard ortho, para-directing effects apply, modulated by significant steric hindrance.

Metalation: Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization. A strong base like butyllithium (B86547) could potentially deprotonate the molecule. The most acidic proton is likely at the C5 position, influenced by the adjacent fluorine and the ring nitrogen. The protons on the phenyl ring ortho to the pyridine C2 position are also candidates for deprotonation, which could be favored if chelation to the pyridine nitrogen is involved. Studies on the regioselective lithiation of 3-chloro-2-ethoxypyridine (B70323) have shown that deprotonation can be selectively achieved at the 4-position, adjacent to the chlorine, leading to pyridyne intermediates. nih.gov This highlights that regioselectivity in metalation can be precisely controlled by the substituent pattern.

There is no specific information available regarding stereoselectivity in reactions of this compound. Reactions that generate a new chiral center would require a chiral reagent or catalyst to proceed with any significant degree of stereocontrol. The inherent structure of this compound is achiral.

Photophysical Properties and Advanced Applications of 3 Fluoro 2,4 Diphenylpyridine Analogs

Absorption and Emission Characteristics of Fluorinated Diphenylpyridines

The introduction of fluorine atoms into the backbone of diphenylpyridine derivatives significantly influences their absorption and emission properties. Generally, fluorination leads to a blue shift in both the absorption and emission spectra. researchgate.net This effect is attributed to the electron-withdrawing nature of fluorine, which can alter the energy levels of the molecular orbitals involved in electronic transitions.

For instance, studies on 2,6-diphenylpyridine (B1197909) derivatives have shown that these compounds typically exhibit two main absorption bands. nih.gov The first band, located in the UV-C range (around 220–280 nm), is attributed to π→π* transitions, while the second, longer-wavelength band in the UV-B range (above 300 nm) corresponds to n→π* transitions. nih.gov The precise position of these bands and their corresponding emission spectra are sensitive to the nature and position of substituents on the phenyl rings.

Derivatives with electron-donating groups, such as methoxy (B1213986) (OCH₃), methylthio (SCH₃), and methyl (CH₃), tend to cause a bathochromic (red) shift in both excitation and emission spectra compared to the unsubstituted 2,6-diphenylpyridine. nih.gov Conversely, electron-withdrawing substituents would be expected to induce a hypsochromic (blue) shift. For example, a series of arylgold(III) complexes of 2,6-diphenylpyridine demonstrated that varying electron-withdrawing substituents and their positions on the phenyl ring progressively blue-shifted the emission maxima from 492 nm to 466 nm. rsc.org

A study on 2-amino-4,6-diphenylnicotinonitriles, which share a similar diphenylpyridine core, revealed that substitutions on the phenyl rings led to shifts in the emission maxima. mdpi.com For example, methoxy substituents resulted in blue shifts, while the addition of a chloro group led to red shifts. mdpi.com

The following table summarizes the absorption and emission characteristics of some diphenylpyridine derivatives.

| Compound | Substituent(s) | Absorption Max (nm) | Emission Max (nm) | Source(s) |

| 2,6-diphenylpyridine (PT-H) | None | ~300 | 341 | nih.gov |

| 2,6-bis-(4-methylsulphanylphenyl)pyridine (PT-SCH₃) | 4,4'-di-SCH₃ | >300 | 374 | nih.gov |

| 2,6-bis(4-cyanophenyl)pyridine (PT-CN) | 4,4'-di-CN | >300 | Not specified | nih.gov |

| 2,6-bis(4-methylsulphonylphenyl)pyridine (PT-SO₂CH₃) | 4,4'-di-SO₂CH₃ | >300 | Not specified | nih.gov |

| Arylgold(III) complex 1 | 4-CN, 4'-tert-butyl | Not specified | 492 | rsc.org |

| Arylgold(III) complex 4 | 3,3',5,5'-tetrafluoro | Not specified | 466 | rsc.org |

| 2-amino-4,6-diphenylnicotinonitrile (Compound 1) | None | Not specified | 416 | mdpi.com |

| Compound 2 | 3-methoxy | Not specified | 415 | mdpi.com |

| Compound 3 | 4-methoxy, 4'-chloro | Not specified | 420 | mdpi.com |

Solvatochromism and Environmental Sensitivity of Fluorescence

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a key feature of many fluorescent molecules, including diphenylpyridine derivatives. This property makes them sensitive probes of their local environment. The fluorescence of these compounds can be significantly affected by factors such as solvent polarity, viscosity, and hydrogen bonding capabilities. researchgate.net

Positive solvatochromism, where the emission spectrum shifts to longer wavelengths (red shift) with increasing solvent polarity, has been observed in certain diphenylpyridine derivatives. For example, 2,6-bis-(4-methylsulphanylphenyl)pyridine (PT-SCH₃), which has an electron-donating substituent, exhibits a noticeable shift in its emission maximum from 361 nm to 387 nm as the solvent polarity increases. nih.gov This is indicative of a more polar excited state that is stabilized by polar solvents. In contrast, derivatives with electron-withdrawing groups show less sensitivity to solvent polarity. nih.gov

The environmental sensitivity of these fluorophores is crucial for their application as molecular sensors. researchgate.net The changes in the fluorescence spectrum, including shifts in the emission maximum and changes in fluorescence intensity, can provide information about the physical and chemical properties of the surrounding medium. nih.govmdpi.com This sensitivity arises from the interaction of the probe's dipole moment with the solvent's electric field, as well as specific interactions like hydrogen bonding. researchgate.netresearchgate.net

The following table illustrates the solvatochromic effect on the emission of 2,6-bis-(4-methylsulphanylphenyl)pyridine (PT-SCH₃) in various solvents.

| Solvent | Polarity (ET(30)) | Emission Max (nm) | Source(s) |

| n-Hexane | 31.0 | 361 | nih.gov |

| Toluene | 33.9 | 368 | nih.gov |

| Dichloromethane | 40.7 | 380 | nih.gov |

| Acetonitrile | 45.6 | 382 | nih.gov |

| Methanol | 55.4 | 387 | nih.gov |

Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φf) and lifetime (τ) are fundamental photophysical parameters that describe the efficiency and dynamics of the fluorescence process. The quantum yield is the ratio of photons emitted to photons absorbed, providing a measure of the brightness of a fluorophore. edinst.com The lifetime is the average time the molecule spends in the excited state before returning to the ground state. thermofisher.com

For diphenylpyridine derivatives, these parameters are influenced by molecular structure and the surrounding environment. For instance, the introduction of a fluoro-substituent into the phenyl ring of 4-(1-azetidinyl)benzonitrile was found to lead to smaller fluorescence quantum yields and shorter lifetimes in alkane solvents. researchgate.net In another example, the fluorescence quantum yield of 2,6-diphenylpyridine in cyclohexane (B81311) was found to increase significantly from 0.014 to 0.61 upon formation of a hydrogen-bonded complex with trifluoroacetic acid. researchgate.net

The quantum yields of arylgold(III) complexes with 2,6-diphenylpyridine ligands have been reported to be as high as 43% in solid-state thin films. rsc.org Similarly, fluorene-based platinum(II) complexes with 6-phenyl-2,2'-bipyridine (B1228381) ligands have shown high emission quantum yields of up to 0.76 in degassed dichloromethane. researchgate.net

Fluorescence lifetimes are also sensitive to the environment. For example, the fluorescence lifetime of the natural dye cypate (B1246621) was reported to be longer in an acidic environment compared to a neutral one. mdpi.com

The following table provides examples of fluorescence quantum yields and lifetimes for related compounds.

| Compound/Dye | Medium | Quantum Yield (Φf) | Lifetime (τ) | Source(s) |

| 2,6-diphenylpyridine | Cyclohexane | 0.014 | Not specified | researchgate.net |

| 2,6-diphenylpyridine-TFA complex | Cyclohexane | 0.61 | Not specified | researchgate.net |

| Arylgold(III) complex | MCP thin film | up to 0.43 | Not specified | rsc.org |

| Fluorene-based Pt(II) complex | Degassed CH₂Cl₂ | up to 0.76 | Not specified | researchgate.net |

| 2-fluoro-4-(1-azetidinyl)benzonitrile | Cyclopentane (25°C) | 0.02 | 0.14 ns | researchgate.net |

Application of Fluorinated Diphenylpyridines as Fluorescent Molecular Sensors

The sensitivity of the fluorescence properties of diphenylpyridine derivatives to their local environment makes them excellent candidates for use as fluorescent molecular sensors. thermofisher.com These sensors can be used to monitor a variety of physical and chemical changes in their surroundings. researchgate.net

Monitoring Photopolymerization Processes (e.g., free-radical, cationic)

Fluorescence Probe Technology (FPT) utilizes the changes in a probe's emission spectrum to monitor processes like photopolymerization. mdpi.com During polymerization, the viscosity of the medium increases dramatically, and the polarity generally decreases as liquid monomer converts to solid polymer. mdpi.com Fluorescent probes that are sensitive to these changes can track the progress of the reaction in real-time. researchgate.net

Diphenylpyridine derivatives have been successfully employed for this purpose. For example, 2,6-diphenylpyridine derivatives have been used to monitor the free-radical photopolymerization of acrylate (B77674) monomers. mdpi.com It was found that compounds with strong electron-donating substituents, like 2,6-bis(4-methylsulphanylphenyl)pyridine (PT-SCH₃), showed a slight shift in their fluorescence spectrum during polymerization, allowing the process to be monitored. nih.gov Derivatives with electron-withdrawing groups, while their emission position was less sensitive, could still be used by monitoring the normalized fluorescence intensity. nih.gov

These probes have also been investigated for monitoring cationic photopolymerization processes. mdpi.com Any process that alters the polarity or micro-viscosity of the system can theoretically be monitored by these fluorescent sensors. mdpi.com

Sensing in Materials Science, including Polarity and Viscosity Changes

Beyond polymerization, fluorinated diphenylpyridines and their analogs are valuable tools in materials science for probing the local properties of materials. Their sensitivity to polarity and viscosity allows for the characterization of various materials, including polymers and biological systems. researchgate.netnih.govelectronicsandbooks.com

The fluorescence response, including shifts in emission wavelength and changes in intensity and lifetime, can be correlated with the microenvironment's polarity and viscosity. researchgate.net For instance, fluorescent probes exhibiting photoinduced structural planarization have been developed to sense microscopic viscosity changes, independent of polarity interference. nih.gov This allows for detailed imaging of cellular dynamics and tissue changes. nih.gov The ability to quantitatively measure these properties at a molecular level is crucial for understanding and designing new materials with specific functionalities. researchgate.net

Luminescence in Coordination Chemistry, particularly with Transition Metal Complexes

Diphenylpyridine and its derivatives are effective ligands in coordination chemistry, forming luminescent complexes with various transition metals. rsc.orgd-nb.info The strong ligand field imparted by these N^C^N coordinating ligands, combined with the heavy metal center, often leads to highly phosphorescent materials. d-nb.info These complexes have applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensing. rsc.orgd-nb.infogoogle.com

The luminescence properties of these complexes, including their emission color and efficiency, can be tuned by modifying the ligand structure or the metal center. rsc.orginstras.com For example, a series of sky-blue-emitting arylgold(III) complexes of 2,6-diphenylpyridine were developed where the emission was fine-tuned by changing the substituents on the phenyl rings. rsc.org Similarly, platinum(II) complexes with cyclometalated 6-phenyl-2,2'-bipyridine ligands have been synthesized to create phosphorescent materials with high emission quantum yields. researchgate.net

First-row transition metals like nickel(II) are also being explored for creating luminescent complexes with these types of ligands, offering a more abundant and cost-effective alternative to precious metals. google.comnih.gov The luminescence in these complexes often arises from metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT) excited states. nih.gov These luminescent transition metal complexes can also act as sensors, with their color or luminescence changing in response to the presence of small molecules or changes in the environment, such as pH. rsc.orginstras.com

Synthesis and Investigation of Derivatives and Analogs of 3 Fluoro 2,4 Diphenylpyridine

Structural Modifications at the Pyridine (B92270) Ring

The core pyridine structure of 3-Fluoro-2,4-diphenylpyridine offers multiple sites for modification, allowing for the fine-tuning of its chemical and physical properties. Research has demonstrated the synthesis of various 3-fluoropyridines with diverse substituents on the pyridine ring. acs.org For instance, the introduction of a methyl group at the 5-position of the pyridine ring has been successfully achieved, leading to the formation of 3-fluoro-5-methyl-2,6-diphenylpyridine. acs.org Such modifications are often accomplished through multi-component reactions, for example, by reacting α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers in the presence of ammonium (B1175870) acetate (B1210297). acs.org This synthetic flexibility allows for the creation of a library of analogs with varied electronic and steric profiles at the pyridine core.

Substituent Effects on Phenyl Moieties (e.g., para-tolyl, methoxyphenyl, cyanophenyl, fluorophenyl)

The phenyl groups at the 2- and 4-positions of the pyridine ring are prime targets for substitution to modulate the molecule's properties. The introduction of different functional groups can have profound effects on the electronic and photophysical behavior of the resulting compounds.

Studies on related diphenylpyridine systems have shown that varying substituents on the phenyl rings can systematically alter their properties. For example, in a series of 2,6-diphenylpyridine (B1197909) derivatives, the introduction of electron-donating groups like methyl (tolyl) or methoxy (B1213986), and electron-withdrawing groups such as cyano or fluoro, has been investigated. nih.gov These substitutions directly impact the molecule's electronic structure, influencing properties like fluorescence and solvatochromism. nih.gov

Specifically, compounds with strong electron-donating groups, such as a methylsulfanyl group (related to methoxy), have shown significant shifts in their fluorescence spectra depending on the solvent's polarity. nih.gov Conversely, derivatives with electron-withdrawing substituents like a cyano group exhibit fluorescence that is less sensitive to environmental changes. nih.gov

In the context of this compound analogs, such as 4-(3-Fluoro-phenyl)-2,6-diphenylpyridine, the fluorine substituent on one of the phenyl rings introduces a significant electronic perturbation. rsc.org The synthesis of such compounds can be achieved through methods like the HOTf-catalyzed reaction of the appropriate chalcone (B49325) with ammonium acetate. rsc.org Further variations, including the introduction of tolyl groups, have also been reported, yielding compounds like 4-(3-Fluoro-phenyl)-2,6-di-m-tolyl-pyridine. rsc.org

The following table summarizes the types of substituents and their general effect observed in related diphenylpyridine systems:

| Substituent Type | Example Group(s) | General Effect on Diphenylpyridine Derivatives |

| Electron-Donating | para-tolyl, methoxyphenyl, methylsulfanyl | Can increase electron density in the aromatic system, often leading to red-shifted absorption and emission spectra. May enhance sensitivity of fluorescence to solvent polarity. nih.gov |

| Electron-Withdrawing | cyanophenyl, fluorophenyl | Can decrease electron density, often resulting in blue-shifted absorption and emission spectra. rsc.org May decrease the sensitivity of fluorescence to the environment. nih.gov |

Systematic Structure-Reactivity and Structure-Photophysical Property Correlations in Analog Series

Systematic studies on analog series of diphenylpyridines have revealed clear correlations between their structure and their reactivity and photophysical properties. The electronic nature of the substituents on the phenyl rings plays a crucial role in determining these characteristics.

In a series of 2-amino-4,6-diphenylnicotinonitriles, the introduction of methoxy groups (electron-donating) and chloro groups (electron-withdrawing) at various positions on the phenyl rings led to predictable shifts in their fluorescence emission maxima. mdpi.com Specifically, methoxy substitutions generally caused a blue shift, while the presence of a chloro group resulted in a red shift. mdpi.com These observations are supported by theoretical calculations, which show a correlation between the HOMO-LUMO energy gap and the observed photophysical behavior. mdpi.com

Similarly, for arylgold(III) complexes containing 2,6-diphenylpyridine ligands, a systematic variation of electron-withdrawing groups (cyano, fluoro, trifluoromethyl) on the phenyl rings resulted in a progressive blue shift of the emission maxima. rsc.org This demonstrates a direct relationship between the electron-withdrawing strength of the substituent and the energy of the emitted light.

The reactivity of these compounds can also be tuned. For instance, the redox potentials of TEMPO-type nitroxides, which can be considered analogs in terms of studying substituent effects, are influenced by the position of a phenyl group relative to the reactive nitroxide moiety. rsc.org This highlights how steric and electronic effects of substituents govern the chemical reactivity of a molecule.

Synthesis of Polycyclic Pyridines Derived from Similar Precursors

The synthetic methodologies used to create this compound and its analogs can often be extended to the synthesis of more complex polycyclic pyridine systems. The precursors and reaction intermediates in pyridine synthesis are versatile building blocks for constructing fused ring systems.

One common strategy involves the use of β-ketoesters or 1,3-diketones, which are key precursors in many pyridine syntheses, including the Hantzsch synthesis. ijpsonline.comijpsonline.com These can be reacted with various unsaturated aldehydes and an ammonia (B1221849) source, such as ammonium acetate, to construct the pyridine ring. nih.gov By choosing appropriate cyclic ketones or other bifunctional starting materials, this approach can be adapted to create polycyclic structures where the pyridine ring is fused to other ring systems. nih.gov

For example, a three-component cascade reaction using β-bromo-α,β-unsaturated aldehydes, 1,3-diketones, and ammonium acetate provides a direct route to polysubstituted pyridines. nih.gov By employing cyclic diketones or related compounds like 4-hydroxycoumarin (B602359) in place of simple 1,3-diketones, this method can be leveraged to synthesize diverse polycyclic pyridines. nih.gov

Furthermore, thienopyridines, which are polycyclic systems containing a fused thiophene (B33073) and pyridine ring, can be synthesized and subsequently elaborated into more complex structures like pyridothienopyrimidines and pyridothienotriazines through reactions such as acetylation and diazotization. researchgate.net

Exploration of Isomeric Fluorodiphenylpyridines (e.g., 3-fluoro-2,6-diphenylpyridine)

The investigation of isomeric fluorodiphenylpyridines, where the fluorine atom is positioned differently on the pyridine ring, provides valuable insights into structure-property relationships. One such isomer is 3-fluoro-2,6-diphenylpyridine.

The synthesis of 3-fluoro-2,6-diphenylpyridine has been reported with high yields through a photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation with ammonium acetate. acs.org This method has also been successfully applied to synthesize derivatives of 3-fluoro-2,6-diphenylpyridine, such as those bearing a methoxyphenyl group. acs.org

The properties of these isomers can differ significantly. For example, the position of the fluorine atom influences the basicity of the pyridine nitrogen and the susceptibility of the molecule to nucleophilic attack. acs.org 3-fluoropyridines are generally less susceptible to nucleophilic substitution of the fluorine atom compared to their 2- and 4-fluoro counterparts. acs.org

The following table provides a comparison of the reported data for 3-fluoro-2,6-diphenylpyridine and one of its derivatives:

| Compound | Yield (%) | Melting Point (°C) |

| 3-Fluoro-2,6-diphenylpyridine | 90 | 66–67 |

| 3-Fluoro-6-(4-methoxyphenyl)-2-phenylpyridine | 82 | 72–73 |

Data sourced from a 2017 study on the synthesis of 3-fluoropyridines. acs.org

Q & A

Basic Research Questions

What are the most reliable synthetic routes for 3-Fluoro-2,4-diphenylpyridine, and how can purity be optimized?

Methodological Answer:

The synthesis of this compound can be achieved via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple fluorinated pyridine precursors with aryl boronic acids. Key steps include:

- Precursor Preparation: Start with 3-fluoro-2,4-dibromopyridine to introduce fluorine and enable regioselective coupling .

- Coupling Conditions: Use toluene/water (3:1) as the solvent system at 80–90°C for 12–24 hours, with Na₂CO₃ as a base .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol yields >95% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .

How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- X-ray Diffraction (XRD): Resolve crystal packing and bond angles (e.g., C–F bond length ~1.34 Å, typical for aryl fluorides) .

- NMR Analysis: ¹⁹F NMR (δ ≈ -110 ppm for meta-fluorine; δ ≈ -120 ppm for ortho-fluorine) distinguishes substitution patterns. ¹H NMR coupling constants (e.g., ~8 Hz) confirm proximity to fluorine .

- Thermal Stability: Differential Scanning Calorimetry (DSC) reveals decomposition temperatures (>250°C) and phase transitions .

What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE Requirements: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H313/H333 hazards) .

- Ventilation: Use fume hoods to mitigate inhalation risks (P305+P351+P338 protocols) .

- Waste Disposal: Segregate halogenated waste in labeled containers for incineration (avoid aqueous disposal due to environmental persistence) .

Advanced Research Questions

How can researchers resolve contradictions in spectral data for fluorinated pyridine derivatives?

Methodological Answer:

- Comparative Analysis: Cross-validate ¹H/¹³C/¹⁹F NMR with computational models (e.g., DFT calculations at B3LYP/6-31G* level) to assign ambiguous signals .

- Isotopic Labeling: Synthesize deuterated analogs to simplify splitting patterns (e.g., ²H labeling at phenyl groups) .

- Crystallographic Validation: Compare experimental XRD data (e.g., torsion angles, unit cell parameters) with Cambridge Structural Database entries .

What solvent systems optimize reaction yields in fluoropyridine functionalization?

Methodological Answer:

- Polar Aprotic Solvents: DMF or DMSO enhance nucleophilic substitution (e.g., SNAr reactions) by stabilizing transition states. For example, DMF increases yields by 15–20% in aryl amination .

- Temperature Effects: Microwave-assisted synthesis in DCE (1,2-dichloroethane) at 120°C reduces reaction time from 24 to 2 hours .

- Additives: KI (1 eq.) as a halide source accelerates coupling in Pd-mediated reactions via "halogen dance" mechanisms .

How does the fluorine substituent influence the stability of this compound under varying pH and temperature?

Methodological Answer:

- pH Stability: Conduct accelerated degradation studies:

- Thermal Stability: TGA (Thermogravimetric Analysis) shows 5% mass loss at 150°C, correlating with sublimation rather than decomposition .

What computational tools predict the bioactivity or reactivity of this compound derivatives?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). Fluorine’s electronegativity enhances binding via dipole interactions .

- QSAR Modeling: Train models on fluorinated pyridine datasets to predict logP (≈2.8) and solubility (≈0.1 mg/mL in water) .

- Reactivity Descriptors: Calculate Fukui indices to identify electrophilic/nucleophilic sites for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.